
2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide
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Overview
Description
(S)-2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is a chiral compound that features an amino group, a pyridine ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide typically involves the reaction of 2-aminopyridine with a suitable precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamide: Similar in structure but with different substituents, leading to distinct properties and applications.
N-(Pyridin-2-yl)imidates: Compounds with similar pyridine moieties but different functional groups, used in various synthetic applications.
Uniqueness
(S)-2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Biological Activity
2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide is a chiral compound characterized by its unique molecular structure, featuring a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and therapeutic applications. The molecular formula of this compound is C_{11}H_{15}N_{3}, with a molecular weight of approximately 221.30 g/mol .
The biological activity of this compound primarily arises from its ability to interact with various biological targets, such as enzymes and receptors. The interaction typically involves:
- Binding Affinities : The compound can modulate enzyme activities and receptor functions through binding interactions, including hydrogen bonding and π-π stacking facilitated by the pyridine ring .
- Inhibition of Enzymes : Studies indicate that it may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential .
Biological Activities
Research has explored several biological activities associated with this compound:
- Antimicrobial Properties : Initial investigations have suggested potential antimicrobial activities, although comprehensive studies are still needed .
- Anticancer Potential : There is growing interest in its anticancer properties, with ongoing research aimed at understanding its efficacy against various cancer cell lines .
- Neuroprotective Effects : Some studies have hinted at neuroprotective effects, indicating possible applications in neurodegenerative diseases .
Case Study 1: Enzyme Inhibition
A study evaluated the compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes. The results demonstrated that the compound exhibited significant inhibitory activity with an IC50 value of 6.3 nM, suggesting its potential as a therapeutic agent for metabolic disorders .
Case Study 2: Anticancer Activity
In vitro assays assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through modulation of apoptotic pathways, highlighting its potential as an anticancer drug candidate .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide | C_{11}H_{15}N_{3} | Contains a pyridin-3-ylmethyl group |
(R)-2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide | C_{11}H_{15}N_{3} | Different stereochemistry |
4-pyridinylmethylamine | C_{7}H_{9}N | Simpler structure lacking dimethyl groups |
This table illustrates how variations in structure can influence biological activity and chemical reactivity.
Properties
IUPAC Name |
2-amino-3,3-dimethyl-N-pyridin-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNZLRUIGXMARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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